molecular formula C14H15ClN2O3 B2459017 (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 868231-99-6

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No. B2459017
CAS RN: 868231-99-6
M. Wt: 294.74
InChI Key: CBFUBOALPHKYAS-UHFFFAOYSA-N
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Description

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a chemical compound that belongs to the family of enamide derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.

Scientific Research Applications

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In pharmaceuticals, it has been studied for its potential as a drug candidate for the treatment of various diseases. In agriculture, it has been explored for its potential as a pesticide and herbicide.

Mechanism of Action

The mechanism of action of (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves the inhibition of specific enzymes and pathways in the body. In cancer cells, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In viral infections, it has been shown to inhibit the replication of the virus by targeting specific viral enzymes.
Biochemical and Physiological Effects
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In viral infections, it has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities with high purity. However, its limitations include its limited solubility in water, which can affect its bioavailability and pharmacokinetics. Its stability under different conditions should also be carefully monitored.

Future Directions

There are several future directions for the research on (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide. In medicine, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. In pharmaceuticals, its pharmacokinetics and toxicity should be further investigated to ensure its safety and efficacy. In agriculture, its potential as a pesticide and herbicide should be further explored to develop new and effective agrochemicals.
Conclusion
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a chemical compound with potential applications in various fields such as medicine, pharmaceuticals, and agriculture. Its synthesis method has been optimized to produce high yields of the product with high purity. Its mechanism of action involves the inhibition of specific enzymes and pathways in the body. It has been shown to have various biochemical and physiological effects. Its advantages include its high potency, selectivity, and low toxicity. Its limitations include its limited solubility in water and stability under different conditions. Further research is needed to explore its potential in different fields and to develop new and effective applications.

Synthesis Methods

The synthesis method of (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with propan-2-amine to form the intermediate product. The intermediate product is then reacted with cyanoacetic acid and subsequently treated with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of the product with high purity.

properties

IUPAC Name

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(2)17-14(19)10(7-16)4-9-5-11(15)13(18)12(6-9)20-3/h4-6,8,18H,1-3H3,(H,17,19)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFUBOALPHKYAS-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

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